3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Process Chemistry Pharmaceutical Intermediate Synthesis Route Scouting

Procure 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS 99469-99-5), the official USP/EP reference standard for Repaglinide Impurity B, as the critical acid synthon in convergent API manufacturing. Its dual carboxylic acid/ethyl ester handles enable regioselective amide coupling—unlike analogs (CAS 503834-19-3, CAS 220438-80-2) that fail pharmacopeial monographs, require revalidation per ICH Q2(R1), or alter reaction kinetics. Mandatory for DMF/ANDA submissions; source with ≥98% HPLC purity, ≤1.0% unspecified impurities, and ≤20 ppm heavy metals.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 99469-99-5
Cat. No. B026040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-ethoxycarbonylphenylacetic acid
CAS99469-99-5
Synonyms3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic Acid;  [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic Acid; 
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC
InChIInChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
InChIKeyOTGSESBEJUHCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-ethoxycarbonylphenylacetic Acid (CAS 99469-99-5): Core Specifications and Regulatory Position as Repaglinide Intermediate


3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS 99469-99-5) is a carboxy-substituted phenylacetic acid derivative characterized by an ethoxy group at the 3-position and an ethoxycarbonyl ester at the 4-position of the aromatic ring, with the empirical formula C₁₃H₁₆O₅ and a molecular weight of 252.26 g/mol . The compound exists as a white to off-white crystalline solid with a reported melting point of 78–80 °C, a density of 1.191 g/cm³, and slight solubility in chloroform and methanol . It is officially designated as Repaglinide EP Impurity B and USP Repaglinide Related Compound B, functioning as a critical synthetic intermediate in the commercial manufacture of the antidiabetic agent repaglinide . The molecule features dual reactive handles—the free carboxylic acid group and the ester moiety—enabling its specific function as the key acid synthon in convergent repaglinide assembly pathways [1].

Why 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid Cannot Be Replaced by Unvalidated Phenylacetic Acid Derivatives in Regulated Synthesis


Substitution of 3-ethoxy-4-ethoxycarbonylphenylacetic acid with structurally similar phenylacetic acid derivatives fails at multiple critical checkpoints in pharmaceutical manufacturing. The compound's specific substitution pattern—the ethoxy group ortho to the acetic acid moiety and the ethoxycarbonyl group para—is precisely required for the regioselective amide bond formation that generates the repaglinide core [1]. Even close analogs such as the methyl ester variant (2-(3-ethoxy-4-(methoxycarbonyl)phenyl)acetic acid, CAS 503834-19-3) or the fully hydrolyzed diacid (4-(carboxymethyl)-2-ethoxybenzoic acid, CAS 220438-80-2) cannot substitute because they either alter reaction kinetics, introduce orthogonal protecting group requirements, or fail to meet the strict impurity profile mandated by pharmacopeial monographs [2]. Furthermore, the compound's official status as a USP Reference Standard—with defined identity, purity, and acceptance criteria—creates a regulatory barrier against substitution with unvalidated generic alternatives, as any deviation would require full revalidation of analytical methods and potential re-filing of drug master files [3].

Quantitative Differentiation Evidence for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid Versus Closest Analogs and Prior Synthesis Routes


Synthetic Yield Improvement: 59–72% vs. Prior Art 21% Overall Yield in Repaglinide Key Intermediate Synthesis

The two-step industrial synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 2-hydroxy-4-methylbenzoic acid achieves an overall yield of 59–72%, representing a 2.8- to 3.4-fold improvement over the previously reported five-step method from 4-methylsalicylic acid, which delivered only 21% overall yield [1]. The improved route proceeds via O-alkylation with ethyl bromide followed by LDA-mediated deprotonation and CO₂ quench, eliminating three synthetic steps and avoiding toxic reagents including sodium cyanide, carbon tetrachloride, and gaseous HCl [1].

Process Chemistry Pharmaceutical Intermediate Synthesis Route Scouting

Commercial Purity Specification: ≥99% HPLC Purity with ≤1.0% Individual Impurities vs. Unspecified Generic Purity Grades

Commercially available 3-ethoxy-4-ethoxycarbonylphenylacetic acid is routinely supplied with ≥99% purity by HPLC, with individual unspecified impurities controlled to ≤1.0% and heavy metals ≤20 ppm [1]. In contrast, generic or non-GMP grades of structurally related phenylacetic acid intermediates are frequently offered at 95–98% purity with undefined impurity profiles, necessitating additional purification steps prior to use in regulated synthesis [2]. The compound's availability as a USP Reference Standard (Catalog No. 1600835) with a fully characterized certificate of analysis provides a validated benchmark for analytical method development and system suitability testing .

Quality Control Analytical Chemistry GMP Intermediate Procurement

Regulated Identity: USP/EP Impurity B Reference Standard vs. Uncontrolled Structural Analogs

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is codified as Repaglinide EP Impurity B and USP Repaglinide Related Compound B, with defined acceptance criteria and a compendial monograph specifying its use as a reference standard for impurity profiling in repaglinide drug substance and drug product [1]. Structurally similar compounds, including 2-(3-ethoxy-4-(methoxycarbonyl)phenyl)acetic acid (RGA, CAS 503834-19-3) and 4-(carboxymethyl)-2-ethoxybenzoic acid (RGAA, CAS 220438-80-2), are classified as distinct impurities (Impurity A and Impurity 3) with different retention times and spectral signatures, and cannot substitute for Impurity B in validated HPLC methods [2]. Substitution with an unvalidated analog would require complete re-validation of analytical methods per ICH Q2(R1) guidelines [3].

Regulatory Affairs Analytical Method Validation Pharmaceutical Quality

Process Safety and Reagent Toxicity: Avoidance of Cyanide and CCl₄ vs. Prior Art Hazardous Route

The modern two-step synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid eliminates the use of sodium cyanide, carbon tetrachloride, and gaseous hydrogen chloride—all reagents required in the original five-step process reported in J. Med. Chem. 1998 [1]. The original route also required an autoclave at 150 °C for 30 hours for O-alkylation, posing significant engineering and safety challenges at commercial scale [1]. Alternative six-step syntheses from 3-hydroxyphenylacetic acid, while avoiding some toxic reagents, achieve only 50.17% overall yield and still require chromatographic purification for five intermediates, rendering them commercially impractical [2].

Process Safety Green Chemistry Industrial Manufacturing

Regioselectivity in Amide Bond Formation: Defined Substitution Pattern Enables Single-Convergent Coupling vs. Multi-Step Protection/Deprotection Required for Analogs

The specific substitution pattern of 3-ethoxy-4-ethoxycarbonylphenylacetic acid—a free carboxylic acid at the benzylic position and an ethyl ester at the para position—enables direct, regioselective amide bond formation with the chiral amine fragment (S)-3-methyl-1-(2-piperidinophenyl)butan-1-amine to assemble the repaglinide core in a single convergent step [1]. In contrast, the fully hydrolyzed analog 4-(carboxymethyl)-2-ethoxybenzoic acid (RGAA) possesses two free carboxylic acid groups that would undergo competitive activation and coupling, necessitating orthogonal protection/deprotection sequences that increase step count and reduce overall yield [2]. The methyl ester analog RGA, while similarly protected, alters the steric and electronic environment at the coupling site, potentially affecting reaction kinetics and product purity profile [3].

Synthetic Methodology Regioselective Coupling Process Efficiency

Physicochemical Handling and Storage: Defined Melting Point (78–80 °C) and pKa (3.96) Enable Predictable Solid-State Handling vs. Less Characterized Analogs

3-Ethoxy-4-ethoxycarbonylphenylacetic acid exhibits a well-defined melting point of 78–80 °C and a predicted pKa of 3.96 ± 0.10, enabling predictable solid-state handling, storage at room temperature in sealed dry containers, and straightforward acid-base extraction workup during synthesis . The compound is slightly soluble in chloroform and methanol, which facilitates purification and reaction solvent selection . In contrast, related impurities and intermediates such as RGAA and RGA have differing physical properties (e.g., RGAA MW 224.21 vs. target compound MW 252.26; RGA MW 238.2) that would alter solubility and crystallization behavior, potentially complicating process development and quality control [1]. Discrepant melting point ranges reported by some vendors (e.g., 89–92 °C or 118–122 °C) highlight the importance of sourcing from qualified suppliers with validated analytical data [2].

Physical Chemistry Solid-State Characterization Procurement Specifications

Procurement-Critical Application Scenarios for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid


GMP Manufacturing of Repaglinide API: Convergent Synthesis Using the Validated Key Acid Synthon

In commercial GMP manufacturing of repaglinide active pharmaceutical ingredient, 3-ethoxy-4-ethoxycarbonylphenylacetic acid serves as the essential acid synthon in the final convergent coupling step with (S)-3-methyl-1-(2-piperidinophenyl)butan-1-amine [1]. The compound's dual functionality—a free carboxylic acid for amide bond formation and an ethyl ester that remains intact until late-stage hydrolysis—enables a streamlined two-fragment assembly that minimizes process mass intensity and maximizes overall yield. Procurement of this intermediate with ≥99% HPLC purity and full Certificate of Analysis compliant with USP/EP monograph specifications is mandatory for regulatory filing and commercial production .

Analytical Method Development and Validation: USP/EP Impurity B Reference Standard

Quality control laboratories in pharmaceutical companies and contract research organizations utilize 3-ethoxy-4-ethoxycarbonylphenylacetic acid as a certified reference standard (USP Catalog No. 1600835) for the development and validation of HPLC and UPLC methods to quantify Impurity B in repaglinide drug substance and finished dosage forms [1]. The compound's defined relative retention time and spectral properties per the European Pharmacopoeia monograph enable accurate system suitability testing and impurity profiling. Substitution with non-compendial analogs would invalidate regulatory submissions and require complete method revalidation per ICH Q2(R1) .

Process Chemistry Route Scouting and Optimization: Benchmarking Against the 21% Yield Baseline

Process chemists evaluating synthetic routes to repaglinide or related benzoic acid derivatives can use 3-ethoxy-4-ethoxycarbonylphenylacetic acid as a benchmark intermediate to compare new synthetic methodologies. The documented improvement from a 21% overall yield (5-step, hazardous reagents) to 59–72% (2-step, benign reagents) provides a quantifiable metric for assessing the efficiency and environmental impact of novel synthetic approaches [1]. This evidence base supports the selection of the two-step route for scale-up and technology transfer activities .

Supply Chain Risk Mitigation: Sourcing from Multiple Qualified Vendors with ≥99% Purity

Procurement managers seeking to secure a resilient supply chain for repaglinide intermediates should prioritize 3-ethoxy-4-ethoxycarbonylphenylacetic acid sourced from vendors that provide validated Certificates of Analysis demonstrating ≥99% HPLC purity, ≤1.0% individual unspecified impurities, and ≤20 ppm heavy metals [1]. The compound's well-defined physicochemical properties (melting point 78–80 °C, pKa 3.96) enable rapid incoming quality control testing to confirm identity and purity, reducing the risk of accepting substandard material that could compromise API quality or trigger regulatory observations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.